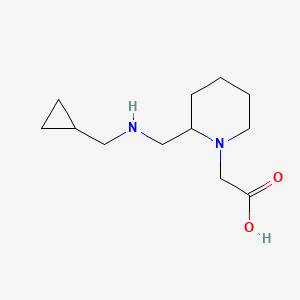
3-Methyl-2-(pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with pyrrolidine and tosylpyrrolidine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate precursors such as 3-methylpyridine and a suitable aldehyde or ketone.
Introduction of Pyrrolidine Groups: The pyrrolidine groups can be introduced via nucleophilic substitution reactions. For example, 3-methyl-2-chloropyridine can react with pyrrolidine in the presence of a base to form 3-methyl-2-(pyrrolidin-1-yl)pyridine.
Tosylation: The tosyl group can be introduced by reacting the pyrrolidine-substituted pyridine with tosyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
3-メチル-2-(ピロリジン-1-イル)-5-(1-トシルピロリジン-2-イル)ピリジンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、ピリジンN-オキシドの形成につながる可能性があります。
還元: 還元反応は、活性炭上のパラジウムなどの水素化触媒を使用して実行でき、ピリジン環またはトシル基の還元につながります。
置換: 求核置換反応または求電子置換反応は、反応条件と使用される試薬に応じて、ピリジン環またはピロリジン基で起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、または酸性または塩基性条件下での過酸化水素。
還元: 活性炭上のパラジウムによる水素ガス、水素化リチウムアルミニウム、または水素化ホウ素ナトリウム。
置換: ハロゲン化剤、アミンやチオールなどの求核剤、ハロゲン化アルキルなどの求電子剤。
主要な生成物
酸化: ピリジンN-オキシドまたはその他の酸化された誘導体。
還元: 還元されたピリジンまたはトシル基。
置換: さまざまな置換ピリジンまたはピロリジン誘導体。
4. 科学研究への応用
医薬品化学: この化合物は、特に神経学的または炎症性疾患を標的とする、新規医薬品の開発のための足場として使用できます。
材料科学: そのユニークな構造的特性により、特定の電子特性または機械的特性を持つ新しい材料の開発のための候補となっています。
生物学的研究: この化合物は、酵素活性や受容体結合を含む、さまざまな生物学的プロセスを研究するためのプローブとして使用できます。
科学的研究の応用
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
作用機序
3-メチル-2-(ピロリジン-1-イル)-5-(1-トシルピロリジン-2-イル)ピリジンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的と相互作用し、結合相互作用を通じてそれらの活性を調節する可能性があります。関与する正確な経路は、特定の生物学的コンテキストと標的の性質によって異なります。
特性
分子式 |
C21H27N3O2S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C21H27N3O2S/c1-16-7-9-19(10-8-16)27(25,26)24-13-5-6-20(24)18-14-17(2)21(22-15-18)23-11-3-4-12-23/h7-10,14-15,20H,3-6,11-13H2,1-2H3 |
InChIキー |
QBLFSAOAUCLTPP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C(=C3)C)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)



![2-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797460.png)

![4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11797463.png)


![3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797490.png)




